3-(4,5-Dichloro-2-nitrophenyl)propanoic acid
Overview
Description
3-(4,5-Dichloro-2-nitrophenyl)propanoic acid, commonly referred to as DCNP, is an organic compound belonging to the class of carboxylic acids. It is a colorless solid that is soluble in water and alcohols. DCNP is used in a variety of scientific research applications, including biochemical and physiological studies, and is also used in laboratory experiments.
Scientific Research Applications
DCNP is widely used in scientific research applications due to its ability to act as a reversible inhibitor of enzymes. It has been used to study the effects of enzyme inhibition on biochemical and physiological processes, such as the regulation of gene expression and the metabolism of carbohydrates. Additionally, DCNP has been used to study the effects of enzyme inhibition on the activity of proteins and other macromolecules.
Mechanism of Action
DCNP acts as a reversible inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from catalyzing the reaction. This binding is reversible, meaning that the enzyme can be reactivated upon the removal of the inhibitor. This property makes DCNP useful for studying the effects of enzyme inhibition on biochemical and physiological processes.
Biochemical and Physiological Effects
DCNP has been used to study the effects of enzyme inhibition on a variety of biochemical and physiological processes. In particular, it has been used to study the regulation of gene expression, the metabolism of carbohydrates, and the activity of proteins and other macromolecules. It has also been used to study the effects of enzyme inhibition on cell growth and differentiation.
Advantages and Limitations for Lab Experiments
DCNP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it binds reversibly to enzymes, allowing for the reactivation of the enzyme upon the removal of the inhibitor. Additionally, DCNP is relatively stable and can be stored at room temperature. However, DCNP has some limitations for use in laboratory experiments. It is not very soluble in water, and it can be toxic in high concentrations.
Future Directions
There are several potential future directions for the use of DCNP. It could be used to study the effects of enzyme inhibition on other biochemical and physiological processes, such as the metabolism of lipids and the activity of hormones. Additionally, DCNP could be used to study the effects of enzyme inhibition on the development of diseases such as cancer, diabetes, and Alzheimer’s disease. Finally, DCNP could be used to study the effects of enzyme inhibition on the regulation of gene expression in various organisms.
properties
IUPAC Name |
3-(4,5-dichloro-2-nitrophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO4/c10-6-3-5(1-2-9(13)14)8(12(15)16)4-7(6)11/h3-4H,1-2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWAEBGAUCSNKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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